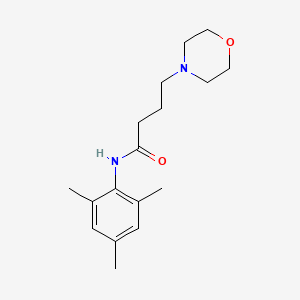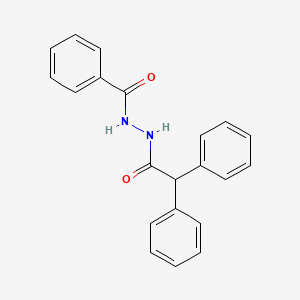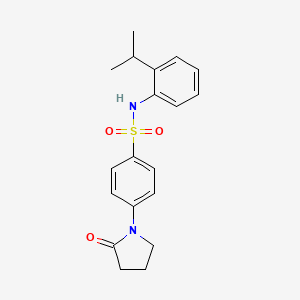![molecular formula C15H22ClNO B5872075 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine, commonly known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDP is a piperidine derivative, which is a class of organic compounds that contain a six-membered ring structure with one nitrogen atom.
科学的研究の応用
CDP has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, CDP has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CDP has also been studied for its potential use as an anesthetic agent due to its ability to induce anesthesia in animal models.
作用機序
The exact mechanism of action of CDP is not fully understood. However, it is believed that CDP acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, acetylcholine, and serotonin. CDP has been shown to enhance the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and physiological effects
CDP has been shown to have various biochemical and physiological effects in animal models. Studies have reported that CDP can improve cognitive function, reduce oxidative stress, and enhance neuroprotection. CDP has also been shown to reduce inflammation and improve mitochondrial function in animal models.
実験室実験の利点と制限
CDP has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. CDP has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using CDP in lab experiments is the lack of information on its long-term effects and safety in humans.
将来の方向性
There are several future directions for the study of CDP. One area of interest is the development of CDP as a potential therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine the optimal dosage and administration route of CDP for these conditions. Another area of interest is the investigation of the long-term effects and safety of CDP in humans. Additionally, the development of new synthetic methods for CDP and its analogs may lead to the discovery of novel compounds with improved therapeutic properties.
合成法
The synthesis of CDP involves the reaction between 4-chloro-2,6-dimethylphenol and 2-(piperidin-1-yl)ethanol in the presence of a base catalyst. The reaction leads to the formation of CDP as a white crystalline solid with a melting point of 80-82°C. The purity of CDP can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-12-10-14(16)11-13(2)15(12)18-9-8-17-6-4-3-5-7-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBDVUHWAAMJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)


![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)


![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5872073.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)